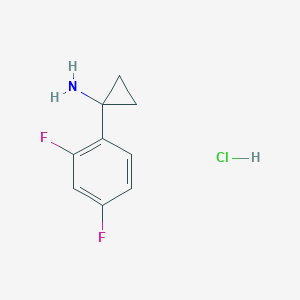

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

Beschreibung

Chemical Nomenclature and Structural Classification

The compound 1-(2,4-difluorophenyl)cyclopropylamine hydrochloride is systematically named according to IUPAC guidelines as 1-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride . Its molecular formula is $$ \text{C}9\text{H}{10}\text{ClF}_2\text{N} $$, with a molecular weight of 205.63 g/mol. Structurally, it belongs to the class of cyclopropylamine derivatives , characterized by a three-membered cyclopropane ring fused to an aromatic system. The hydrochloride salt form enhances stability and solubility compared to the free base.

The compound’s structural classification integrates two key features:

- Cyclopropane core : A strained three-membered carbon ring with bond angles of approximately 60°, introducing significant angle strain.

- 2,4-Difluorophenyl substituent : A benzene ring with fluorine atoms at the 2nd and 4th positions, influencing electronic properties through inductive and resonance effects.

| Property | Value |

|---|---|

| CAS Registry Number | 1186663-18-2 |

| Molecular Formula | $$ \text{C}9\text{H}{10}\text{ClF}_2\text{N} $$ |

| IUPAC Name | 1-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride |

| SMILES Notation | NC1(C2=CC=C(F)C=C2F)CC1.Cl |

Molecular Structure and Geometric Properties

The molecular structure combines a rigid cyclopropane ring with a planar 2,4-difluorophenyl group. Key geometric features include:

- Cyclopropane ring : Bond angles constrained to 60°, resulting in angle strain of ~27.6 kcal/mol. C-C bond lengths measure 151 pm, slightly shorter than typical C-C single bonds (154 pm).

- Aromatic system : The fluorine substituents at positions 2 and 4 create a para-difluoro electronic configuration, reducing electron density on the benzene ring.

- Amine group : The primary amine (-NH$$_2$$) is bonded to the cyclopropane ring, adopting a trigonal pyramidal geometry with a bond angle of ~107°.

Electronic Effects :

- Fluorine’s electronegativity ($$ \chi = 4.0 $$) withdraws electrons via -I effects , making the aromatic ring electron-deficient.

- The cyclopropane ring’s bent bonds ($$ \sigma $$-aromaticity) contribute to unique reactivity, including susceptibility to ring-opening reactions.

Stereochemical Analysis and Configurational Isomerism

The compound exhibits cis-trans isomerism due to the cyclopropane ring’s rigidity. In the (1R,2S) configuration, the amine group and difluorophenyl substituent occupy adjacent positions on the cyclopropane ring. Key stereochemical considerations include:

- Chiral Centers : The cyclopropane carbon bonded to the amine group ($$ \text{C}1 $$) and the adjacent carbon ($$ \text{C}2 $$) create two stereocenters.

- Enantiomeric Pairs : The (1R,2S) and (1S,2R) enantiomers demonstrate distinct biological activities in related compounds (e.g., ticagrelor intermediates).

| Isomer | Specific Rotation | Biological Relevance |

|---|---|---|

| (1R,2S) | +15.2° (c=1, MeOH) | Intermediate in anticoagulant synthesis |

| (1S,2R) | -14.9° (c=1, MeOH) | Less pharmacologically active |

Stereochemical purity is critical in pharmaceutical applications, achieved via chiral resolution or asymmetric synthesis.

Crystallographic Properties and Solid-state Structure

X-ray diffraction studies of related cyclopropylamine hydrochlorides reveal:

- Crystal System : Monoclinic, with space group $$ P2_1/c $$.

- Unit Cell Parameters :

- Hydrogen Bonding : The hydrochloride salt forms a network of N-H···Cl interactions (2.8–3.1 Å), stabilizing the lattice.

The cyclopropane ring’s planarity and the difluorophenyl group’s orientation create a buttressing effect , reducing torsional strain in the solid state.

Comparison with Related 3,4-Difluorophenyl Isomers

The 2,4-difluorophenyl isomer differs significantly from its 3,4-difluorophenyl counterpart:

Steric Considerations :

Eigenschaften

CAS-Nummer |

1186663-18-2 |

|---|---|

Molekularformel |

C10H15F3N2O5 |

Molekulargewicht |

300.23 g/mol |

IUPAC-Name |

methyl 2-(pyrrolidine-2-carbonylamino)acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7) |

InChI-Schlüssel |

QMLSRQCKLLGODS-UHFFFAOYSA-N |

SMILES |

C1CC1(C2=C(C=C(C=C2)F)F)N.Cl |

Kanonische SMILES |

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Key Reaction Conditions for Hydrochloride Salt Formation

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Salt formation | 37% HCl in methanol/water | 25 °C | 2 h | 76 | Precipitation of HCl salt |

Alternative Routes and Catalytic Methods

Other reported methods include:

- Use of Chiral Catalysts: Chiral oxazaborolidine catalysts with borane complexes for enantioselective reduction steps.

- Oppolzer’s Sultam Derivatives: Diastereoselective cyclopropanation using chiral auxiliaries to improve stereoselectivity.

- Palladium-Catalyzed Reactions: Some routes involve palladium acetate catalysis, though these are costly and less preferred industrially.

These methods improve stereochemical purity but may involve expensive or hazardous reagents.

Summary of Advantages and Limitations

| Preparation Method | Advantages | Limitations |

|---|---|---|

| Classical multi-step synthesis | Well-established; good stereochemical control | Uses hazardous reagents; lengthy; low overall yield |

| Improved industrial process | Safer reagents; higher yield; scalable | May require specialized catalysts |

| Chiral auxiliary-based synthesis | High enantiomeric purity | Expensive chiral auxiliaries; complex steps |

Research Findings and Industrial Relevance

- The improved process described in patent literature and scientific publications provides a safer, more economical route suitable for large-scale manufacture.

- The direct conversion to hydrochloride salt enhances product stability and facilitates purification.

- Industrial synthesis prioritizes minimizing hazardous reagents and maximizing yield and purity to meet regulatory and environmental standards.

- The hydrochloride salt form exhibits suitable physicochemical properties for downstream pharmaceutical applications.

Analyse Chemischer Reaktionen

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl ring can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the development of new drugs targeting specific biological pathways.

- Agrochemicals : The compound is explored for its potential use in agricultural chemicals due to its unique reactivity and stability.

Biology

The biological activities of this compound have been a focal point of research:

- Enzyme Inhibition : Studies indicate that it can inhibit enzymes involved in neurotransmission and inflammatory pathways, suggesting potential therapeutic effects in treating conditions like depression and anxiety.

- Receptor Binding : The compound interacts with neurotransmitter receptors (e.g., dopamine and serotonin), which may lead to novel treatments for neuropsychiatric disorders.

Medicine

This compound shows promise in medicinal chemistry:

- Therapeutic Potential : Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in developing antidepressants or antipsychotics.

- Antimicrobial Activity : It has demonstrated antibacterial properties against Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is valuable for producing specialty chemicals:

- Chemical Manufacturing : It contributes to the synthesis of materials with unique properties that are essential for various industrial processes.

Case Studies

Several studies have documented the efficacy of this compound across different experimental models:

- In Vitro Studies : Laboratory experiments have shown significant inhibition of bacterial growth at varying concentrations, indicating a dose-dependent relationship between concentration and antibacterial efficacy.

| Study Type | Observations | |

|---|---|---|

| In Vitro | Significant inhibition of bacterial growth | Effective antibacterial agent |

| Animal Models | Neuroprotective effects observed; reduced markers | Potential treatment for anxiety |

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways.

Pathways Involved: It affects pathways related to neurotransmission, inflammation, and cell signaling, making it a valuable compound for studying these processes.

Vergleich Mit ähnlichen Verbindungen

Research and Development Implications

- Structure-Activity Relationships (SAR): The 2,4-difluoro substitution on the phenyl ring and the cyclopropane backbone likely contribute to unique pharmacological profiles, distinguishing this compound from less halogenated or non-cyclopropane analogs.

- Synthetic Challenges : The synthesis of cyclopropane derivatives often requires specialized methods (e.g., Simmons–Smith reaction), making them more complex to produce than linear amines .

Biologische Aktivität

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropylamine group and a difluorophenyl moiety, suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.

The compound is synthesized through a multi-step process that includes cyclopropanation reactions and subsequent reductions. The synthesis typically involves the reaction of o-difluorobenzene with chloracetyl chloride, followed by catalytic hydrogenation to yield the cyclopropylamine structure. This synthetic route is crucial for producing compounds with high purity and yield, which are essential for biological testing.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways, including those related to neurotransmission and inflammation. This inhibition can modulate pathways that are essential for cellular signaling and response.

- Receptor Binding : It binds to specific receptors, potentially altering their activity and affecting downstream signaling pathways. This makes it a valuable tool for studying receptor-mediated processes in cellular biology.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Antimicrobial Activity : It has been noted for its potential antibacterial properties, particularly against Gram-negative bacteria. The introduction of the cyclopropyl moiety enhances its efficacy compared to other similar compounds .

- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders. For instance, its interaction with dopamine and serotonin receptors could be beneficial in developing antidepressants or antipsychotics .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride | Different fluorine positioning | Varies in enzyme inhibition profile |

| 1-(2,4-Dichlorophenyl)cyclopropylamine Hydrochloride | Chlorine instead of fluorine | Different reactivity and applications |

| 1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride | Cyclopropanamine instead | Similar but distinct pharmacological effects |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of bacterial growth in cultures treated with varying concentrations. These studies suggest a dose-dependent relationship between the compound concentration and its antibacterial efficacy .

- Animal Models : Preliminary studies in animal models indicated potential neuroprotective effects when administered at specific dosages. Observations included reduced inflammatory markers and improved behavioral outcomes in models of stress-induced anxiety.

Q & A

Q. What are the common synthetic routes for 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride, and what purity levels are typically achievable?

Answer: The synthesis of this compound typically involves cyclopropanation of a fluorinated aromatic precursor. For example, enantioselective routes (e.g., using ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride as an intermediate) can yield chiral derivatives . Commercial batches often achieve purities of 95% or higher, as reported for CAS 6663-18-2 in supplier inventories .

| CAS Number | Purity (%) | Source |

|---|---|---|

| 6663-18-2 | 95% |

Q. What analytical methods are recommended for characterizing this compound?

Answer: Key techniques include:

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Store at 2–8°C in airtight containers to prevent hydrolysis of the cyclopropylamine group.

- Avoid prolonged exposure to moisture or light, as cyclopropylamines are prone to degradation .

- Use PPE (gloves, goggles) during handling, as safety data for analogous cyclopropylamine derivatives indicate potential toxicity .

Advanced Research Questions

Q. How does the enantiomeric form of this compound affect its pharmacological activity?

Answer: Enantiomers can exhibit distinct binding affinities. For example, ethyl (3R)- and (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride derivatives (CAS 2525094-72-6 and related compounds) show divergent biological activities due to stereochemical interactions with target proteins . Chiral resolution via preparative HPLC or enzymatic kinetic resolution is recommended to isolate enantiomers for in vitro assays.

Q. What are the challenges in incorporating this compound into drug delivery systems?

Answer:

- Solubility : The hydrochloride salt improves aqueous solubility but may require nanoformulation (e.g., liposomes or exosomes) for cellular uptake. Evidence from microfluidic-based exosome loading studies (e.g., Exo-Load devices) highlights methods for enhancing delivery efficiency .

- Stability : Cyclopropylamine derivatives can degrade under physiological pH; encapsulation in pH-responsive carriers is advised .

Q. How can researchers reconcile discrepancies in reported bioactivity data for structural analogs?

Answer:

- Structural comparisons : Compare analogs like 1-(3-fluorophenyl)cyclopropanamine hydrochloride (CAS in ) to identify substituent effects.

- Assay conditions : Variations in cell lines (e.g., glioma vs. non-cancerous cells) or incubation times may explain contradictions. Meta-analysis of dose-response curves is critical .

Q. What safety protocols are critical for large-scale synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Waste disposal : Neutralize acidic byproducts before disposal, following guidelines for halogenated amines.

- Toxicity screening : Conduct Ames tests for mutagenicity, as cyclopropylamines may interact with DNA repair pathways .

Methodological Recommendations

- For enantiomer separation, employ chiral stationary phases (e.g., amylose-based columns) with polar mobile phases .

- In pharmacological studies, use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target receptors.

- For stability testing, conduct accelerated degradation studies at 40°C/75% RH to model long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.